REACTION_CXSMILES
|
[Si:1]([Cl:5])(Cl)(Cl)[Cl:2].[CH2:6]([Mg]Br)[CH:7]=[CH2:8].[Mg].[CH2:12](Br)[CH:13]=[CH2:14]>CCOCC>[CH2:6]([Si:1]([CH2:14][CH:13]=[CH2:12])([Cl:5])[Cl:2])[CH:7]=[CH2:8]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)[Mg]Br
|
Name
|
|
Quantity
|
400 mmol
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
34 mmol
|
Type
|
reactant
|
Smiles
|
C(C=C)Br
|
Name
|
MgBrCl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
To a one-liter 3-neck flask with reflux condenser
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
WASH
|
Details
|
washing the residue
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)[Si](Cl)(Cl)CC=C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 15% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |